5(6)-Carboxyeosin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

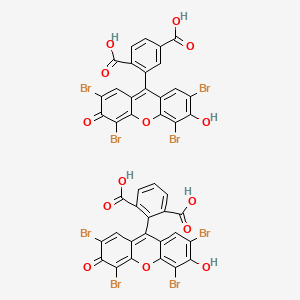

5(6)-Carboxyeosin: is a fluorescent dye derived from eosin, a red dye commonly used in histology and cytology. It is characterized by the presence of a carboxyl group at the 5 or 6 position of the eosin molecule. This compound is widely used in various scientific fields due to its fluorescent properties, which make it an excellent marker for biological and chemical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxyeosin typically involves the bromination of fluorescein followed by the introduction of a carboxyl group. The process can be summarized as follows:

Bromination of Fluorescein: Fluorescein is treated with bromine in the presence of a catalyst to introduce bromine atoms at specific positions on the molecule.

Carboxylation: The brominated fluorescein is then reacted with a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the carboxyl group at the 5 or 6 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Bromination: Using industrial-grade bromine and catalysts to brominate fluorescein in large reactors.

Efficient Carboxylation: Employing high-pressure reactors and optimized conditions to ensure efficient carboxylation of the brominated fluorescein.

Análisis De Reacciones Químicas

Types of Reactions: 5(6)-Carboxyeosin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: The bromine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products:

Oxidation Products: Various oxidized forms of this compound.

Reduced Derivatives: Reduced forms of the compound with different functional groups.

Substituted Derivatives: Compounds with different functional groups replacing the bromine atoms.

Aplicaciones Científicas De Investigación

Fluorescent Imaging and Cell Tracking

5(6)-Carboxyeosin is widely used in fluorescent imaging due to its high quantum yield and stability. It serves as a vital tool for:

- Cell Structure Visualization : The dye can label cellular components, facilitating the study of cellular morphology and dynamics.

- Tracking Biomolecules : Researchers employ this compound to monitor the movement and interaction of biomolecules within living cells.

Case Study : A study demonstrated the use of this compound to track the internalization of nanoparticles in cancer cells, providing insights into drug delivery mechanisms .

pH Sensing Applications

The conjugation of this compound with proteins such as bovine serum albumin has led to the development of optical pH sensors. These sensors are crucial for:

- Bioprocess Monitoring : They enable real-time monitoring of pH changes in bioprocesses, which is essential for optimizing conditions in fermentation and cell culture.

- Clinical Diagnostics : The sensors provide rapid responses over a broad pH range (4.0–9.0), making them suitable for various diagnostic applications .

Data Table: pH Response Characteristics

| Sensor Type | pH Range | Sensitivity |

|---|---|---|

| This compound-BSA | 4.0–9.0 | Rapid response |

| 5(6)-Carboxynaphthofluorescein-BSA | 9.1–11.0 | Enhanced sensitivity |

Environmental Monitoring

The dye's properties allow it to be integrated into environmental sensors that detect pollutants or changes in environmental conditions:

- Water Quality Assessment : By monitoring pH levels and other parameters, this compound-based sensors can help assess water quality in natural and industrial settings.

Photodynamic Therapy

As a photosensitizer, this compound generates singlet oxygen upon light activation, which can be utilized in photodynamic therapy (PDT) for cancer treatment:

- Mechanism : The dye's ability to produce reactive oxygen species (ROS) upon excitation allows it to induce apoptosis in targeted cancer cells.

Case Study : Research has shown that when combined with specific wavelengths of light, this compound effectively reduced tumor growth in animal models .

Mecanismo De Acción

Fluorescent Properties: The primary mechanism by which 5(6)-Carboxyeosin exerts its effects is through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence.

Molecular Targets and Pathways: In biological systems, this compound targets cellular structures and biomolecules, allowing researchers to visualize and track these components. The compound interacts with various cellular pathways, providing insights into cellular processes and mechanisms.

Comparación Con Compuestos Similares

Eosin Y: A commonly used red dye in histology with similar staining properties but lacking the carboxyl group.

Fluorescein: The parent compound of 5(6)-Carboxyeosin, widely used as a fluorescent marker.

Rhodamine B: Another fluorescent dye with similar applications but different chemical structure.

Uniqueness: this compound is unique due to the presence of the carboxyl group, which enhances its solubility and reactivity. This makes it more versatile and effective in various scientific applications compared to its similar compounds.

Actividad Biológica

5(6)-Carboxyeosin, also known as 5(6)-Carboxyfluorescein diacetate (CFDA), is a fluorescent tracer widely utilized in biological research. Its ability to permeate cell membranes and emit fluorescence upon enzymatic hydrolysis makes it a valuable tool for studying various cellular processes, particularly in the context of intracellular pH regulation and calcium signaling.

Target and Mode of Action

This compound functions primarily as a cell-permeant esterase substrate . Once inside the cell, it is hydrolyzed by esterases to release a fluorescent product, allowing researchers to monitor cellular activities through fluorescence microscopy. This mechanism is crucial for its application in tracking biochemical pathways and cellular dynamics.

Biochemical Pathways

The compound’s fluorescence is activated by enzymatic activity, specifically through the action of esterases. Studies indicate that similar compounds can passively diffuse into cells where they undergo hydrolysis, leading to fluorescence that can be quantitatively measured.

Pharmacokinetics

Research on related compounds suggests that this compound can diffuse across cell membranes and is subsequently hydrolyzed to its fluorescent form within the cytoplasm. This property enables it to act as an effective tracer for studying intracellular processes such as pH regulation and calcium signaling.

Cellular Applications

This compound has been employed in various studies to investigate cellular responses to environmental changes. For instance, in a study using CA46 cells, researchers monitored fluctuations in intracellular pH due to ammonium ion exposure by measuring changes in fluorescence intensity.

Additionally, the compound has been used in neuronal studies on Drosophila larvae, where it helped elucidate the role of pH shifts in synaptic transmission processes.

Case Studies

- Neuronal Activity : In one notable study, this compound was applied to monitor pH changes in neuronal cultures. The results indicated that fluctuations in intracellular pH significantly influenced vesicle fusion during synaptic transmission, highlighting the compound's utility in neurobiology research.

- Calcium Signaling : Another investigation demonstrated that inhibition of plasma membrane calcium ATPase (PMCA) activity by this compound led to increased intracellular calcium levels and subsequent neuronal cell death. This finding underscores the importance of PMCA in maintaining calcium homeostasis within neurons .

Table of Biological Activities

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time depending on experimental conditions. For example, studies involving xylem transport in plants showed consistent movement rates correlating with environmental factors affecting enzymatic activity.

Propiedades

IUPAC Name |

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSXKPEQVWGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H16Br8O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132201-84-4 |

Source

|

| Record name | 5(6)-Carboxyeosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.